2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide
Beschreibung
This compound is a tricyclic acetamide derivative featuring a benzyl-substituted 8-thia-3,5-diazatricyclo framework and a 4-methylphenylacetamide moiety. The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, which is widely employed for small-molecule structural determination .
The presence of the 4-methylphenyl group may enhance lipophilicity, influencing membrane permeability, while the benzyl substituent on the tricyclic core could modulate steric interactions in target binding . Synthesis routes for such compounds often involve multi-step heterocyclic condensation followed by amide coupling, as seen in analogs like 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo derivatives .
Eigenschaften
IUPAC Name |
2-(5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.02,7]tridecan-3-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-17-11-13-19(14-12-17)27-22(30)16-28-23-20-9-5-6-10-21(20)33-24(23)25(31)29(26(28)32)15-18-7-3-2-4-8-18/h2-4,7-8,11-14,20-21,23-24H,5-6,9-10,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQVQHMGJOMFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3C4CCCCC4SC3C(=O)N(C2=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide , with CAS number 902293-83-8 , is a complex organic molecule with potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 477.6 g/mol . The structure features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 477.6 g/mol |
| CAS Number | 902293-83-8 |
Anticancer Properties
Research has indicated that compounds similar to 2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide exhibit significant anticancer properties. For example, studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Preliminary research suggests that this compound may also possess antimicrobial properties. In vitro tests against various bacterial strains have shown promising results, indicating potential use in treating infections.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of related compounds, 2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide was tested against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The presence of specific functional groups may allow the compound to inhibit key enzymes involved in cancer cell metabolism.
- Interaction with DNA : The structural configuration may enable binding to DNA or RNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways essential for cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Differences
*Estimated via computational methods (e.g., ChemDraw).
Functional and Pharmacokinetic Insights
- Metabolic Stability : Fluorinated analogs (e.g., 2-fluorobenzyl in ) exhibit slower hepatic clearance due to fluorine’s electronegativity, whereas the target compound lacks such substituents, suggesting shorter half-life.
- Target Binding : The benzyl group in the tricyclic core may occupy hydrophobic pockets in enzyme active sites, similar to pyrazolo-benzothiazine derivatives’ interactions with cyclooxygenase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
